![molecular formula C16H19N5O2S2 B2530769 2-((5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide CAS No. 1105198-20-6](/img/structure/B2530769.png)
2-((5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide
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Description
Scientific Research Applications
- Role of the Compound : Researchers have designed and synthesized a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives as acetylcholinesterase inhibitors (AChEIs) for AD treatment . These compounds target acetylcholinesterase (AChE), an enzyme responsible for hydrolyzing acetylcholine (ACh) in the brain.
- Bioactivity : Among the synthesized compounds, one specific derivative (compound 6g) exhibited potent inhibitory activity against AChE (IC50 of 0.90 μM). Importantly, it displayed poor inhibitory activity against butyrylcholinesterase (BuChE), indicating selectivity for AChE inhibition. Molecular docking studies confirmed its specificity .
- Application : The compound can be explored as a DYRK1A inhibitor, potentially affecting cellular processes related to cancer progression .
- Triazolo[1,5-a]pyrimidine Derivatives : These compounds have shown potent antitumor activities by acting on different targets, including tubulin, LSD1, and CDK2 .
Alzheimer’s Disease (AD) Treatment
DYRK1A Inhibition
Anticancer Agents
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Scaffold
properties
IUPAC Name |
2-[[5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S2/c1-12(22)20-7-9-21(10-8-20)15-18-19-16(25-15)24-11-14(23)17-13-5-3-2-4-6-13/h2-6H,7-11H2,1H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPVECQGLISUAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NN=C(S2)SCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide |
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